Tetramethyluric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

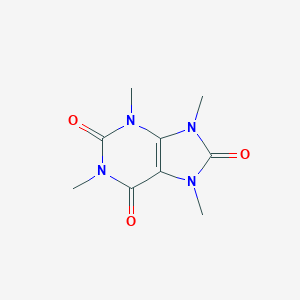

Tetramethyluric acid, also known as 1,3,7,9-tetramethyluric acid or theacrine, is a purine alkaloid with the molecular formula . It is structurally related to caffeine and is found in various natural sources, including the seeds of Theobroma grandiflorum (cupuaçu) and the leaves of a Chinese tea known as kucha (Camellia assamica var. kucha) . The compound is characterized by the presence of four methyl groups attached to the uric acid structure, specifically at positions 1, 3, 7, and 9. This modification enhances its pharmacological properties compared to its parent compound, uric acid.

- Theacrine is thought to work similarly to caffeine by affecting adenosine signaling in the brain. Adenosine is a neurotransmitter that promotes sleepiness. Caffeine and theacrine might block adenosine receptors, leading to increased alertness and energy [, ].

- More research is needed to fully elucidate theacrine's mechanism of action and its potential differences from caffeine.

- Due to limited research, the safety profile of theacrine is not fully established.

- Some studies suggest it might have a lower potential for tolerance and jitters compared to caffeine, but more data is required for confirmation [].

- As with any supplement, consulting a healthcare professional before consuming theacrine is crucial.

Limitations and Future Research

Much of the current knowledge about theacrine comes from preliminary studies. More research is necessary to:

- Fully understand theacrine's effects on the body and brain.

- Determine its safety profile, including potential side effects and interactions with medications.

- Compare its efficacy and tolerability to established stimulants like caffeine.

Potential Cognitive and Mood Effects

Initial research suggests theacrine may influence cognitive function and mood. Studies have investigated its effects on:

- Energy and fatigue: A pilot study [] involving young adults found that a single dose of 200mg theacrine significantly increased energy and reduced fatigue compared to a placebo.

- Focus and concentration: While some studies have shown positive results, others haven't. A study published in the journal "Nutrients" [] reported a trend towards improved concentration with theacrine, but the effect wasn't statistically significant.

- Mood: The aforementioned pilot study [] also observed improvements in mood following theacrine administration.

Tetramethyluric acid exhibits several biological activities. It has been shown to possess anti-inflammatory, analgesic, and antidepressant properties . Theacrine's mechanism of action involves modulation of adenosine receptors, similar to caffeine; it acts as an antagonist at adenosine A1 and A2A receptors. This action contributes to its psychostimulatory effects, which include increased locomotion in animal studies . Furthermore, tetramethyluric acid has demonstrated safety in clinical settings with no significant adverse effects reported at doses up to 300 mg per day .

The synthesis of tetramethyluric acid can be achieved through various methods:

- Total Synthesis: A method involving multiple steps including the methylation of uric acid derivatives under controlled temperature and pressure conditions .

- Natural Extraction: Isolated from natural sources like cupuaçu seeds and kucha tea leaves .

- Electrochemical Methods: These involve oxidation processes that can modify existing structures into tetramethyluric acid or its derivatives .

Tetramethyluric acid has potential applications in:

- Pharmaceuticals: Due to its stimulant properties, it may be used in formulations aimed at enhancing cognitive function or physical performance.

- Dietary Supplements: Its presence in natural products makes it a candidate for inclusion in health supplements targeting energy and mood enhancement.

- Research: Used in studies investigating adenosine receptor interactions and their implications for neuropharmacology.

Interaction studies have shown that tetramethyluric acid can interact with other compounds such as caffeine. Co-administration of these substances results in increased plasma concentrations of tetramethyluric acid without affecting its half-life . This suggests that caffeine may enhance the bioavailability of tetramethyluric acid, potentially leading to synergistic effects when both are consumed together.

Several compounds share structural similarities with tetramethyluric acid:

| Compound | Structure Similarity | Biological Activity |

|---|---|---|

| Caffeine | Methylated purine | Stimulant, enhances alertness |

| Theobromine | Methylated purine | Mild stimulant, diuretic |

| Uridine | Base structure | Neuroprotective effects |

| Paraxanthine | Methylated derivative | Stimulant effects similar to caffeine |

Tetramethyluric acid is unique due to its specific arrangement of methyl groups and its resultant pharmacological profile that combines stimulant effects with anti-inflammatory properties. Unlike caffeine, which can lead to habituation and tolerance, tetramethyluric acid appears to maintain efficacy without significant side effects over prolonged use .

Natural Occurrence and Plant Sources

Tetramethyluric acid occurs naturally in select plant species, primarily within the Theaceae and Sterculiaceae families. The compound is most abundant in Camellia assamica var. kucha, a unique Chinese tea plant locally known as "kucha" (bitter tea). Other significant sources include the fruits and seeds of Theobroma grandiflorum (cupuaçu). Additional plant sources containing detectable levels of tetramethyluric acid include:

The concentration of tetramethyluric acid varies significantly across plant tissues and developmental stages. In kucha leaves, tetramethyluric acid content reaches approximately 2.8% of dry weight in expanding buds and young leaves, while mature leaves contain lower concentrations (approximately 1.3%).

A comprehensive analysis of Baiyacha (BYC), a wild tea plant from southeastern China, revealed substantial variation in tetramethyluric acid content among different plant specimens, as shown in Table 1.

Table 1: Purine Alkaloid Content in Baiyacha (BYC) Plants

| Parameter | Range/Value | Reference Plants (Control) |

|---|---|---|

| Total Purine Alkaloids | 52.5-76.8 mg/g | Lower in control plants |

| High Theacrine Content (13 individuals) | >9.0 mg/g | - |

| Low Theacrine Content (14 individuals) | ≤1.0 mg/g | - |

| Theobromine Content | Lower than theacrine in high-theacrine plants | - |

Data derived from 27 BYC individuals compared with control plants (QL, RYQT, and BFK)

Biosynthetic Pathways in Camellia Species

The biosynthesis of tetramethyluric acid in kucha plants follows a distinct pathway that branches from caffeine metabolism. Radioactive labeling experiments have conclusively demonstrated that caffeine serves as a direct precursor to tetramethyluric acid.

When [8-14C]adenosine, a primary purine precursor for caffeine biosynthesis, was incubated with young kucha leaves, radioactivity was recovered in tetramethyluric acid, confirming the adenosine → caffeine → tetramethyluric acid pathway. Similarly, leaf disks of kucha incorporated radioactivity from S-adenosyl-L-[methyl-14C]methionine into tetramethyluric acid, indicating that SAM serves as the methyl donor for both caffeine and tetramethyluric acid biosynthesis.

The conversion pathway from caffeine to tetramethyluric acid appears to involve three sequential steps, as illustrated in Figure 1:

- Oxidation of caffeine at C8 position to form an intermediate

- Conversion to 1,3,7-trimethyluric acid

- Methylation at N9 position to yield 1,3,7,9-tetramethyluric acid (theacrine)

This pathway was validated through pulse-chase experiments with [8-14C]adenosine, which showed more extensive incorporation of radioactivity into caffeine than tetramethyluric acid, likely due to dilution by the large endogenous caffeine pool.

Enzymatic Mechanisms and Methyl Donor Systems

The biosynthesis of tetramethyluric acid involves several specialized enzymes that catalyze specific reactions in the pathway. The final step in tetramethyluric acid biosynthesis is catalyzed by theacrine synthase (CkTcS), a novel N9-methyltransferase isolated from Camellia kucha.

CkTcS specifically uses 1,3,7-trimethyluric acid as a substrate, not caffeine, confirming that C8 oxidation must precede N9-methylation. Kinetic analysis of CkTcS revealed exceptional substrate specificity, with catalytic efficiency (kcat/Km) values as shown in Table 2.

Table 2: Kinetic Parameters of N-Methyltransferases in Theacrine Biosynthesis

| Enzyme | Substrate | kcat/Km (s−1M−1) | Relative Activity |

|---|---|---|---|

| CkTcS | 1,3,7-trimethyluric acid | 2440.17 | 1500-2000× higher |

| CkCS | 1,3,7-trimethyluric acid | 1.68 | Very weak |

| CkTbS | 1,3,7-trimethyluric acid | 1.11 | Very weak |

Data from enzymatic assays with purified recombinant proteins

The complete biosynthetic pathway of tetramethyluric acid involves:

- S-adenosylmethionine synthetase (SAMS) catalyzing the formation of SAM as methyl donor

- Tea caffeine synthase (TCS) catalyzing the formation of caffeine

- Oxidation at C8 position (enzyme not fully characterized)

- CkTcS catalyzing N9-methylation to form tetramethyluric acid

Interestingly, the gene encoding CkTcS has been identified in both high-theacrine kucha plants and low-theacrine tea varieties, but expression levels of CkTcS are significantly higher in kucha plants. This differential gene expression, rather than gene presence/absence, appears to be the primary factor determining tetramethyluric acid accumulation in plant tissues.

Metabolic Derivatives and Catabolic Processes

The metabolism of tetramethyluric acid in plants involves several pathways, including potential degradation and conversion to other compounds. When [8-14C]caffeine was supplied to mature kucha leaf segments, several metabolites were detected alongside tetramethyluric acid, as shown in Table 3.

Table 3: Metabolites Formed from [8-14C]Caffeine in Mature Kucha Leaves

| Metabolite | Relative Formation | Significance |

|---|---|---|

| Theacrine | Small amounts | End-product of primary pathway |

| Theobromine | Similar to theacrine | Possible demethylation product |

| Ureides (allantoin + allantoic acid) | Detectable | Degradation pathway products |

| CO2 | Detectable | Complete catabolism |

| Unknown metabolites | Present | Potential intermediates |

Data from radioactive labeling experiments

The detection of theobromine formed from [8-14C]caffeine in mature kucha leaves suggests that demethylation processes occur alongside methylation. In Camellia sinensis, caffeine catabolism occurs through demethylation to xanthine followed by oxidation to uric acid and further breakdown to ureides and CO2.

The catabolic pathways of tetramethyluric acid likely parallel those of caffeine, but with distinct kinetics. In pharmacological studies, tetramethyluric acid demonstrates a significantly longer half-life (30-33 hours) compared to caffeine, suggesting differences in metabolic processing in mammalian systems.

Additional derivatives of tetramethyluric acid have been identified, including dihydro-4,5-dimethoxy-1,3,7,9-tetramethyluric acid (C11H18N4O5), which represents a further modification of the base structure through methoxylation.

Studies using pulse-chase experiments with [8-14C]adenosine have shown that while nucleotides and nucleic acids initially contain most of the radioactivity (84% after 8 hours), the label gradually redistributes during extended incubation, with increasing amounts in caffeine (>4% after 3 days) and detectable levels in tetramethyluric acid (0.1-0.16%).

The overall metabolic fate of tetramethyluric acid in biological systems appears to be complex, involving multiple potential pathways and intermediate compounds that warrant further investigation for complete characterization.

Neuroprotective and Neurostimulatory Properties

Tetramethyluric acid demonstrates significant neuroprotective effects through multiple mechanisms, with particular emphasis on mitochondrial function restoration and neurotransmitter modulation. The compound exhibits a unique dual action profile, functioning as both a neurostimulant at higher doses and a sedative at lower concentrations [5].

Parkinson Disease Models

Extensive preclinical studies have established tetramethyluric acid as a potent neuroprotective agent in Parkinson disease models. In 6-OHDA-treated rats and MPTP-treated mice, oral administration of tetramethyluric acid at doses of 10-20 mg/kg intraperitoneally demonstrated remarkable efficacy in preventing dopaminergic neuron apoptosis [6]. The primary mechanism involves direct activation of Sirtuin-3 (SIRT3), a mitochondrial deacetylase that subsequently deacetylates superoxide dismutase 2 (SOD2), leading to restored mitochondrial function and reduced oxidative stress [6].

Cognitive Enhancement and Memory Function

Tetramethyluric acid significantly improves cognitive performance through multiple pathways. In Morris water maze tests using male Kunming mice, oral administration of 5-15 mg/kg reversed learning and memory impairment caused by central fatigue [5]. The compound normalizes glucose metabolism, restores serotonin levels, and inhibits phosphodiesterase activity in the brain, contributing to enhanced cognitive function [5].

Human clinical trials have demonstrated that tetramethyluric acid administration at doses of 200-300 mg daily significantly improves mood, energy, focus, and concentration without the adverse effects typically associated with stimulants [5]. These effects are mediated through adenosine receptor antagonism, distinguishing tetramethyluric acid from traditional stimulants in its mechanism of action.

Sleep Regulation and Hypnotic Effects

Contrary to typical stimulant behavior, tetramethyluric acid exhibits sedative and hypnotic properties at lower doses. Electroencephalogram and electromyogram analyses in mice receiving 3.0 mg/kg intragastrically showed significantly shortened wake time and increased non-rapid eye movement sleep duration [3] [5]. The compound functions as an adenosine receptor agonist at these doses, mediating sleep enhancement through the adenosine system while markedly attenuating caffeine-induced insomnia [3].

| Study Model | Dose/Concentration | Primary Outcome | Mechanism |

|---|---|---|---|

| 6-OHDA-treated rats | 10-20 mg/kg i.p. | Prevented dopaminergic neuron apoptosis | SIRT3 activation, SOD2 deacetylation |

| MPTP-treated mice | 10-20 mg/kg i.p. | Reduced motor dysfunction | SIRT3/FOXO3/SOD2 pathway activation |

| MPP+-treated SH-SY5Y cells | Various concentrations | Reduced oxidative damage and mitochondrial dysfunction | Mitochondrial function restoration |

| Restraint-stressed mice | 5-15 mg/kg oral | Reversed learning and memory impairment | Glucose metabolism normalization, 5-HT restoration |

| Morris water maze test | 5-15 mg/kg oral | Improved cognitive performance | Phosphodiesterase inhibition |

| Pentobarbital-induced sleep (mice) | 3.0 mg/kg i.g. | Enhanced sleep duration | Adenosine receptor agonism |

| EEG/EMG analysis (mice) | 3.0 mg/kg i.g. | Shortened wake time, increased NREM sleep | Adenosine system mediation |

| Human clinical trial | 200-300 mg daily | Improved mood, energy, focus, concentration | Adenosine receptor antagonism |

Analgesic and Anti-Inflammatory Efficacy in Preclinical Models

Tetramethyluric acid exhibits dose-dependent analgesic and anti-inflammatory activities across multiple experimental models, demonstrating both central and peripheral mechanisms of action [7].

Anti-Inflammatory Activity

Comprehensive evaluation of tetramethyluric acid's anti-inflammatory properties has been conducted using standard inflammatory models. In xylene-induced ear edema tests, oral administration of tetramethyluric acid at doses of 8, 16, and 32 mg/kg produced inhibition rates of 10.1%, 12.9%, and 45.2%, respectively, compared to indomethacin's 18.8% inhibition rate. The highest dose demonstrated superior anti-inflammatory activity compared to the standard anti-inflammatory drug.

Lambda-carrageenan-induced paw edema studies revealed maximal inhibitory effects at 2 hours post-administration, with inhibition rates of 14.1%, 16.6%, and 20.1% for doses of 8, 16, and 32 mg/kg, respectively. The anti-inflammatory mechanism involves interference with inflammatory mediators including histamine, serotonin, and bradykinin, which promote vasodilation and increase vascular permeability.

Analgesic Properties

Tetramethyluric acid demonstrates significant analgesic effects in both visceral and thermal pain models. In acetic acid-induced writhing tests, the compound exhibited dose-dependent analgesic activity with inhibition rates of 24.5%, 30.3%, and 34.1% at doses of 8, 16, and 32 mg/kg, respectively, compared to indomethacin's 44.0% inhibition.

Hot-plate tests revealed that tetramethyluric acid significantly increased pain latency in a dose-dependent manner, with maximum effects observed at 90 minutes post-administration. The latency times increased to 17.66 seconds, 20.90 seconds, and 22.89 seconds for the three dose levels, compared to the control value of 10.99 seconds.

Arthritis Models

In Freund's incomplete adjuvant-induced arthritis models using Sprague-Dawley rats, tetramethyluric acid at doses of 12.5-25.0 mg/kg daily for seven consecutive days significantly reduced arthritis scores and inflammatory markers. The compound suppressed interleukin-6 levels while enhancing transforming growth factor-β mediated shifts through the TGF-β/SMAD pathway.

| Model | Dose Range | Inhibition/Effect (%) | Positive Control | Statistical Significance |

|---|---|---|---|---|

| Xylene-induced ear edema | 8-32 mg/kg oral | 10.1%, 12.9%, 45.2% (at 8, 16, 32 mg/kg) | Indomethacin (18.8%) | p < 0.05 |

| λ-carrageenan-induced paw edema | 8-32 mg/kg oral | 14.1%, 16.6%, 20.1% (at 8, 16, 32 mg/kg) | Indomethacin (18.8%) | p < 0.05 |

| Acetic acid-induced vascular permeability | 16-32 mg/kg oral | 10.6%, 18.9% (at 16, 32 mg/kg) | Not specified | p < 0.05 |

| Acetic acid-induced writhing | 8-32 mg/kg oral | 24.5%, 30.3%, 34.1% (at 8, 16, 32 mg/kg) | Indomethacin (44.0%) | p < 0.05 |

| Hot-plate test | 8-32 mg/kg oral | Increased latency to 17.66s, 20.90s, 22.89s | Control: 10.99s | p < 0.05 |

| FIA-induced arthritis (rats) | 12.5-25.0 mg/kg oral | Significant reduction in arthritis scores | Methotrexate | p < 0.01 |

| Restraint stress-induced inflammation | 10-30 mg/kg oral | Reduced IL-6, IL-1β, TNF-α, IFN-γ levels | Not specified | p < 0.01 |

Antioxidant Capacity and Cellular Protective Effects

Tetramethyluric acid exhibits potent antioxidant properties through both direct radical scavenging and enhancement of endogenous antioxidant systems. The compound's antioxidant capacity has been thoroughly evaluated using multiple in vitro and in vivo methodologies.

Direct Antioxidant Activity

Oxygen radical absorbance capacity (ORAC) assays have demonstrated that tetramethyluric acid possesses significant direct antioxidant activity comparable to established antioxidants. Cellular antioxidant activity assays revealed dose-dependent protective effects against oxidative stress in various cell culture models.

Endogenous Antioxidant System Enhancement

In restraint stress-induced liver damage models, oral administration of tetramethyluric acid at doses of 10, 20, and 30 mg/kg for seven consecutive days significantly enhanced the activity and gene expression of key antioxidant enzymes. Superoxide dismutase, catalase, and glutathione peroxidase activities were markedly elevated, while xanthine oxidase activity was reduced, indicating comprehensive antioxidant system modulation.

Plasma and liver tissue analyses revealed significantly increased ORAC levels and decreased malondialdehyde content, confirming the compound's protective effects against lipid peroxidation. The mechanism involves strengthening of the antioxidant defense system rather than solely direct radical scavenging activity.

SIRT3 Pathway Activation

A critical mechanism underlying tetramethyluric acid's antioxidant effects involves activation of the SIRT3/FOXO3/SOD2 signaling pathway [4]. This pathway upregulation results in improved mitochondrial function, reduced reactive oxygen species accumulation, and enhanced cellular survival under oxidative stress conditions [4].

Hepatoprotective Effects

In stress-induced liver damage models, tetramethyluric acid treatment significantly decreased plasma alanine aminotransferase and aspartate aminotransferase levels while reducing hepatic mRNA levels of inflammatory mediators including interleukin-1β, tumor necrosis factor-α, interleukin-6, and interferon-γ. Histological examination confirmed reversal of inflammatory cell infiltration and focal hepatocyte necrosis.

| Assay/Model | Treatment | Result | P-value | Mechanism |

|---|---|---|---|---|

| ORAC (in vitro) | Theacrine vs controls | Significant antioxidant capacity | p < 0.05 | Direct radical scavenging |

| Cellular Antioxidant Activity | Various concentrations | Dose-dependent protective effects | p < 0.01 | Cellular protection |

| Stressed mice plasma | 10-30 mg/kg oral × 7 days | Increased ORAC levels | p < 0.01 | Enhanced antioxidant system |

| Stressed mice liver | 10-30 mg/kg oral × 7 days | Increased ORAC levels | p < 0.01 | Enhanced antioxidant system |

| SOD activity | 10-30 mg/kg oral × 7 days | Elevated activity and gene expression | p < 0.01 | Antioxidant enzyme upregulation |

| Catalase activity | 10-30 mg/kg oral × 7 days | Elevated activity and gene expression | p < 0.01 | Antioxidant enzyme upregulation |

| Glutathione peroxidase | 10-30 mg/kg oral × 7 days | Elevated activity and gene expression | p < 0.01 | Antioxidant enzyme upregulation |

| Xanthine oxidase | 10-30 mg/kg oral × 7 days | Reduced activity | p < 0.05 | Reduced oxidative stress generation |

| Malondialdehyde levels | 10-30 mg/kg oral × 7 days | Significantly decreased content | p < 0.01 | Lipid peroxidation reduction |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant